molecular formula C23H27NO5 B3287516 Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid CAS No. 847153-42-8

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Cat. No.: B3287516
CAS No.: 847153-42-8
M. Wt: 397.5 g/mol
InChI Key: PGPAKWBBCOPCSF-OAHLLOKOSA-N
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Description

Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is $ \text{C}{23}\text{H}{27}\text{NO}_5 $, with a molecular weight of 397.47 g/mol. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and a tert-butoxymethyl substituent at the β-position, which introduces steric bulk and enhances solubility in organic solvents. This derivative is particularly valuable for constructing peptides with constrained conformations or modified backbones, enabling applications in drug discovery and biochemical research .

Properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPAKWBBCOPCSF-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719286
Record name (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847153-42-8
Record name (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The tert-butoxymethyl group is introduced to protect the hydroxyl group, ensuring the stability of the compound during peptide synthesis .

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase synthesis techniques ensures the purity and yield of the final product .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is extensively used as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be easily removed under mild basic conditions, facilitating the stepwise assembly of peptides .

Advantages

  • Chirality : Its chiral nature allows for the synthesis of stereochemically defined peptides, which are crucial for studying protein interactions and biological activities.
  • Protective Group : The tert-butoxymethyl (Boc) group protects the hydroxyl functionality, enhancing the compound's stability during synthesis .

Drug Development

Peptide-Based Therapeutics
In medicinal chemistry, this compound is integral to developing peptide-based drugs. These peptides can modulate specific biological pathways, offering potential treatments for various diseases, including cancer and metabolic disorders .

Case Study: Antifungal Activity
Research has demonstrated that peptides synthesized using this compound can disrupt fungal cell membranes and inhibit ergosterol biosynthesis, leading to cell death. This highlights its potential therapeutic applications in treating fungal infections.

Bioconjugation

Linking Biomolecules
The tert-butoxymethyl group not only protects the amino group but also facilitates the conjugation of peptides to other biomolecules. This property is essential in designing targeted drug delivery systems and enhancing the efficacy of therapeutic agents .

Neuroscience Research

Neuropeptide Studies
The compound is utilized in neuroscience research to study neuropeptides and their roles in brain function. Understanding these interactions can lead to advancements in therapies for neurodegenerative diseases .

Custom Synthesis

Tailored Peptides
this compound allows researchers to customize peptide sequences for specific experiments or therapeutic needs. This flexibility is crucial for advancing research in various fields, including biochemistry and pharmacology .

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid involves its incorporation into peptides through amide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butoxymethyl group distinguishes this compound from other Fmoc-protected β-amino acids. Below is a comparative analysis with structurally related derivatives:

Compound Substituent Molecular Weight Key Features Applications
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid tert-butoxymethyl 397.47 High steric bulk; acid-labile protecting group Peptide backbone modification
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid Boc (tert-butoxycarbonyl) 438.47 Dual protection (Boc and Fmoc); higher molecular weight Orthogonal protection strategies
Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid Cyclopentyl 379.49 Aliphatic cyclic substituent; reduced steric hindrance Hydrophobic peptide segments
Fmoc-β-Phe(2-Me)-OH 2-Methylphenyl 401.47 Aromatic substituent; enhances π-π interactions Stabilizing β-sheet structures
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 3-Pyridyl 402.44 Heterocyclic substituent; potential metal coordination Enzyme inhibitor design
Fmoc-SR-Dab(3-Aloc)-OH Allyloxycarbonyl (Aloc) 424.45 Photocleavable protection; orthogonal to Fmoc Light-activated peptide synthesis

Steric and Solubility Profiles

  • Compared to Boc-protected derivatives (e.g., ), the tert-butoxymethyl group offers better solubility in polar aprotic solvents like DMF, critical for SPPS .

Biological Activity

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a chiral amino acid derivative widely utilized in peptide synthesis due to its unique structural properties. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific stereochemical configurations. This article explores the biological activities associated with this compound, including its applications in medicinal chemistry and biochemistry.

This compound is synthesized through the protection of the amino group using Fmoc chloride in the presence of a base, such as sodium carbonate. The tert-butoxymethyl group serves to protect the hydroxyl group, enhancing stability during peptide synthesis. The compound’s chiral nature allows it to be incorporated into peptides, influencing their biological activity.

The biological activity of this compound primarily involves its incorporation into peptides through amide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the assembly of biologically active peptides.

1. Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. Its incorporation into peptides allows researchers to study protein-protein interactions and enzyme-substrate specificity, which are crucial for understanding various biological processes .

2. Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in developing peptide-based therapeutics. These peptides can act as inhibitors or activators of specific biological pathways, offering potential treatments for diseases such as cancer and metabolic disorders. For example, studies have shown that peptides synthesized using this compound can modulate receptor activity and influence cellular signaling pathways .

3. Research on Protein Interactions

Research has demonstrated that this compound can serve as a model compound for investigating protein interactions. Its chiral nature allows for the exploration of stereochemical effects on binding affinities and specificity .

Case Study 1: Antifungal Activity

A study examined the antifungal properties of peptides synthesized with Fmoc-protected amino acids, including this compound. The results indicated that these peptides could disrupt fungal cell membranes and inhibit ergosterol biosynthesis, leading to cell death . This highlights the potential therapeutic applications of this compound in treating fungal infections.

Case Study 2: Peptide Therapeutics

In another research study, peptides containing this compound were evaluated for their ability to act as enzyme inhibitors. The findings suggested that these peptides could effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as drug candidates .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructural CharacteristicsBiological Activity
Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidSimilar structure; different tert-butoxymethyl positionUsed in peptide synthesis but less studied for biological activity
Fmoc-α-Me-D-Ser (tBu)-OHDifferent side chain; also an Fmoc-protected amino acidKnown for specific receptor interactions but lacks extensive biological data

Q & A

Q. What is the role of the Fmoc protecting group in the synthesis of peptides using Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid?

The Fmoc (fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions during coupling. Its stability under basic conditions allows selective removal using piperidine, enabling sequential peptide elongation. The tert-butoxymethyl side chain enhances hydrophobicity, which can influence peptide solubility and purification .

Q. How do the molecular characteristics of this compound influence its applications in peptide design?

The compound’s tert-butoxymethyl side chain increases steric bulk and hydrophobicity compared to simpler alkyl or aromatic substituents. This affects peptide folding, membrane permeability, and interactions with biological targets. Its molecular weight (e.g., ~427.48 g/mol for analogs) and low water solubility necessitate the use of polar aprotic solvents (e.g., DMF) in SPPS .

Q. What are the standard protocols for synthesizing Fmoc-protected amino acid derivatives like this compound?

Synthesis typically involves:

  • Amino group protection : Introducing the Fmoc group via reaction with Fmoc-Cl in basic conditions.
  • Side-chain modification : Installing the tert-butoxymethyl group through alkylation or Mitsunobu reactions.
  • Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .

Q. What safety precautions are recommended when handling this compound?

The compound may cause skin, eye, or respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store at -20°C in a desiccator. Avoid exposure to oxidizing agents, as the Fmoc group is sensitive to strong acids/bases .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and chiral purity?

  • Chiral auxiliaries : Use (R)-configured starting materials or enantioselective catalysis to minimize racemization.
  • Continuous flow synthesis : Enhances reaction control and scalability compared to batch methods.
  • Protecting group strategies : Combine Fmoc with acid-labile tert-butyl groups for orthogonal deprotection .

Q. What methodologies are effective in resolving racemic mixtures of this compound during synthesis?

  • Chiral HPLC : Utilizes chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Diastereomeric crystallization : Form salts with chiral acids (e.g., tartaric acid) .

Q. How does the tert-butoxymethyl side chain impact solubility, and what strategies mitigate aggregation in aqueous systems?

The hydrophobic tert-butoxymethyl group reduces aqueous solubility, complicating biophysical assays. Strategies include:

  • Co-solvents : Add DMSO or ethanol (≤10% v/v) to aqueous buffers.
  • PEGylation : Attach polyethylene glycol to the side chain.
  • Peptide cyclization : Reduce exposed hydrophobic surfaces .

Q. What in vitro assays are suitable for evaluating the bioactivity of peptides incorporating this compound?

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
  • Enzyme inhibition : Monitor activity changes in proteases or kinases.
  • Cellular uptake : Use fluorescent tags (e.g., FITC) to track permeability .

Q. How do structural analogs with different substituents (e.g., methoxybenzyl vs. tert-butoxymethyl) affect biological activity?

  • Methoxybenzyl analogs : Exhibit stronger π-π interactions but lower steric hindrance, enhancing receptor binding in some cases.
  • tert-Butoxymethyl : Increases metabolic stability due to steric protection against enzymes.
  • Nitro-phenyl derivatives : Introduce electron-withdrawing effects, altering electronic properties of peptide backbones .

Q. What advanced analytical techniques are critical for characterizing this compound and its peptide conjugates?

  • NMR spectroscopy : Confirms stereochemistry and side-chain integrity (e.g., ¹H/¹³C NMR in DMSO-d6).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity.
  • Circular dichroism (CD) : Assesses secondary structure in peptides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Reactant of Route 2
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Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

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